4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Overview
Description
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with an acetyl group and a hydroxy-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Hydroxy-Dimethoxyphenyl Intermediate: This step involves the acetylation of a hydroxy-dimethoxyphenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Piperidine Ring Formation: The intermediate is then reacted with a suitable piperidine derivative under basic conditions to form the piperidine ring.
Final Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Acetyl-2-hydroxy-4,6-dimethoxy-phenyl)-acetaldehyde dimethylacetal
- 1-[3-(2,2-Dimethoxy-ethyl)-2-hydroxy-4,6-dimethoxy-phenyl]-ethanone
- 2-(2,2-Dimethoxy-aethyl)-3,5-dimethoxy-6-acetyl-phenol
Uniqueness
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is unique due to its specific combination of functional groups and its piperidine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(3-acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-10(20)16-13(23-4)8-14(24-5)17(18(16)22)12-6-7-19(3)9-15(12)25-11(2)21/h8,12,15,22H,6-7,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSCQDNVKUGLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2CCN(CC2OC(=O)C)C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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